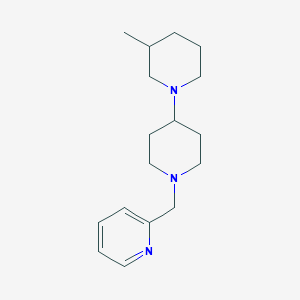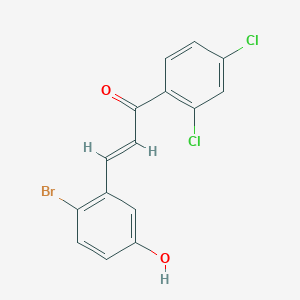![molecular formula C21H13ClO B10883653 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- CAS No. 14343-93-2](/img/structure/B10883653.png)
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- is an organic compound that belongs to the class of anthracenones This compound is characterized by the presence of an anthracenone core with a 4-chlorophenylmethylene substituent at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracenols or anthracenes.
Applications De Recherche Scientifique
9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes. Its exact mechanism of action depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
9(10H)-Anthracenone: Lacks the 4-chlorophenylmethylene substituent, resulting in different chemical properties and reactivity.
10-(4-Methoxybenzylidene)-9(10H)-anthracenone: Similar structure but with a methoxy group instead of a chloro group, leading to different electronic and steric effects.
10-(4-Nitrobenzylidene)-9(10H)-anthracenone:
Uniqueness
The presence of the 4-chlorophenylmethylene substituent in 9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]- imparts unique electronic and steric properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
14343-93-2 |
|---|---|
Formule moléculaire |
C21H13ClO |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
10-[(4-chlorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13ClO/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13H |
Clé InChI |
HZSARCSLDWWCIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chlorophenyl)[4-(2-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883578.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B10883604.png)
![n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B10883609.png)
![N-({2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10883610.png)
![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883616.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883619.png)
![4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
